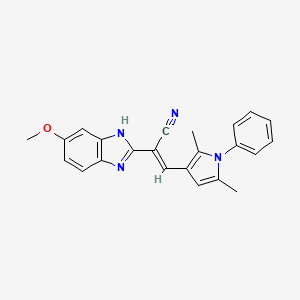![molecular formula C21H25N3O3 B5364749 methyl 2-({[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5364749.png)
methyl 2-({[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}amino)benzoate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBP or N-(4-methylbenzyl)-N'-(2-(benzoylamino)-4-methylphenyl) piperazine.
科学的研究の応用
Methyl 2-({[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}amino)benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been found to exhibit potent binding affinity towards certain receptors, such as 5-HT1A, 5-HT2A, and D2, which are involved in various physiological and pathological processes.
作用機序
The mechanism of action of methyl 2-({[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}amino)benzoate involves its interaction with specific receptors, leading to the modulation of their activity. For instance, the binding of this compound to the 5-HT1A receptor results in the activation of the receptor, leading to the inhibition of the cyclic AMP pathway. Similarly, the binding of this compound to the D2 receptor leads to the inhibition of the adenylate cyclase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anxiolytic, antipsychotic, and antidepressant effects. This compound has also been found to exhibit neuroprotective effects, leading to its potential applications in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
Methyl 2-({[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}amino)benzoate has several advantages for lab experiments, such as its high binding affinity towards specific receptors and its potential applications in various fields. However, this compound also has certain limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
The potential applications of methyl 2-({[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}amino)benzoate in various fields have led to several future directions for research. Some of these include the development of more efficient synthesis methods, the identification of novel targets for this compound, and the investigation of its potential applications in the treatment of various neurological disorders.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper has provided an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound. Further research is needed to fully understand the potential applications of this compound and to develop more efficient synthesis methods.
合成法
The synthesis of methyl 2-({[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}amino)benzoate involves the reaction between 4-methylbenzylamine and 2-amino-4-methylbenzoic acid in the presence of a coupling reagent, such as DCC (dicyclohexylcarbodiimide), and a catalyst, such as DMAP (4-dimethylaminopyridine). The reaction leads to the formation of an amide bond, resulting in the formation of the desired product.
特性
IUPAC Name |
methyl 2-[[4-[(4-methylphenyl)methyl]piperazine-1-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-16-7-9-17(10-8-16)15-23-11-13-24(14-12-23)21(26)22-19-6-4-3-5-18(19)20(25)27-2/h3-10H,11-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGNJYHLZNXJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5364666.png)
![3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5364670.png)
![2,7-di-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5364671.png)

![5-[(2-methoxy-1-naphthyl)methylene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5364694.png)


![({(2R,5S)-5-[(4,6-dimethoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)methyl(pyridin-3-ylmethyl)amine](/img/structure/B5364718.png)
![2-{2-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5364728.png)
![3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B5364731.png)
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5364748.png)
![4-ethyl-5-(4-piperidinylmethyl)-2-[4-(1H-pyrazol-1-yl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5364757.png)
![2-[2-(4-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5364759.png)
![4-amino-N-{4-[2-(3-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5364766.png)